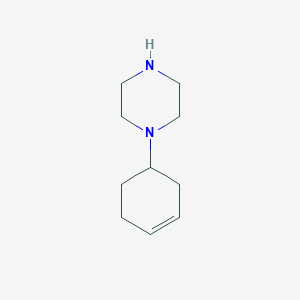
1-(Cyclohex-3-en-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-3-en-1-yl)piperazine is an organic compound with the molecular formula C10H18N2 It consists of a piperazine ring substituted with a cyclohexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Cyclohex-3-en-1-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the ring-opening of aziridines with N-nucleophiles, which can then undergo cyclization to form the piperazine ring . Additionally, the Ugi reaction, a multicomponent reaction, can be employed to synthesize piperazine derivatives by reacting isocyanides, aldehydes, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the aforementioned synthetic routes with adjustments for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohex-3-en-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrogenated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Cyclohex-3-en-1-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-3-en-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a scaffold for binding to various receptors and enzymes, modulating their activity. The cyclohexenyl group may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclohex-1-en-1-yl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-(Cyclohex-1-en-1-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperazine ring.
1-boc-3,5-dimethyl-piperazine: A substituted piperazine derivative with different functional groups.
Uniqueness
1-(Cyclohex-3-en-1-yl)piperazine is unique due to its specific combination of a piperazine ring and a cyclohexenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-cyclohex-3-en-1-ylpiperazine |
InChI |
InChI=1S/C10H18N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-2,10-11H,3-9H2 |
Clé InChI |
RPHDDBADOZEEAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
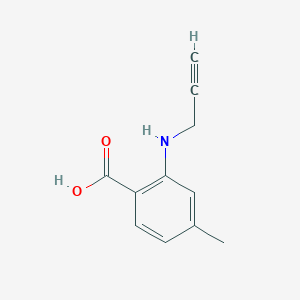


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

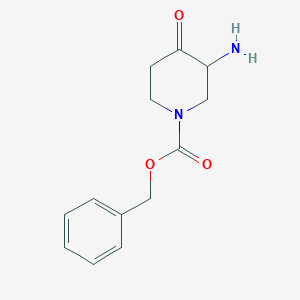
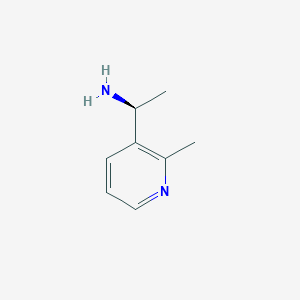
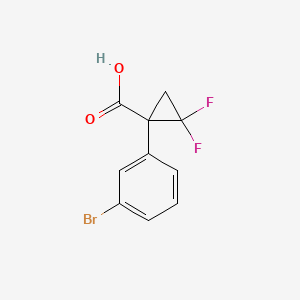
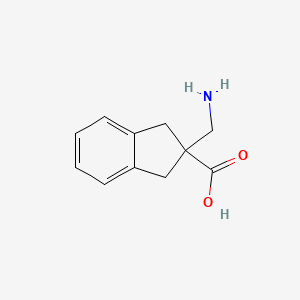
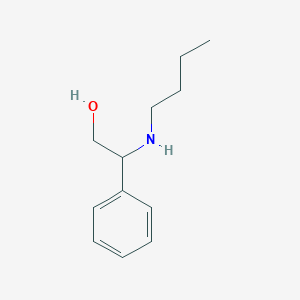
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
